Amylose - 9005-82-7

Amylose

Catalog Number: EVT-1212312
CAS Number: 9005-82-7
Molecular Formula: C18H32O16
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amylose is a linear polysaccharide composed of α-D-glucose units linked by α(1→4) glycosidic bonds. It is one of the two major components of starch, alongside the branched amylopectin. [] Amylose constitutes approximately 20-30% of most starches, but this proportion can vary significantly depending on the plant source. []

Classification:

  • Low DP amylose: Short-chain amylose, often exhibiting higher solubility. []
  • High DP amylose: Long-chain amylose, typically associated with resistance to enzymatic hydrolysis. []
  • Modified amylose: Chemically modified amylose with altered properties, such as 6-amino-6-deoxyamylose. []

Role in Scientific Research:

  • Food science and technology: Due to its influence on starch properties, amylose is studied extensively for its impact on food texture, digestibility, and nutritional value. [, , ]
  • Biomaterial development: Amylose's film-forming ability and biocompatibility make it a promising candidate for biomaterial applications. []
  • Supramolecular chemistry: Amylose's helical structure enables the formation of inclusion complexes with various guest molecules, making it relevant in supramolecular chemistry research. [, ]
Source and Classification

Amylose is synthesized in plants from adenosine diphosphate-glucose through the action of granule-bound starch synthase. It is classified as a homopolysaccharide due to its composition solely of glucose units. The degree of polymerization can vary, typically ranging from several hundred to several thousand glucose residues, influencing its physical properties and functionality in various applications.

Synthesis Analysis

Methods of Synthesis

Amylose can be synthesized through several methods:

  1. Enzymatic Methods:
    • The most common enzymatic method involves using α-glucan phosphorylases, which catalyze the formation of amylose from glucose 1-phosphate. This process allows for high regioselectivity and mild reaction conditions, making it advantageous over chemical synthesis methods .
    • Another approach utilizes granule-bound starch synthase to extend glucans available on amylopectin, leading to amylose synthesis in vitro .
  2. Classical Methods:
    • These involve mixing amylose-containing starch with ligands under specific conditions (e.g., shear-less heating with dimethylsulfoxide or potassium hydroxide) to facilitate complex formation. The process typically includes heating, pH adjustments, and crystallization steps .
  3. Thermo-mechanical Methods:
    • Techniques such as autoclaving or high-temperature treatments can also be employed to create amylose-lipid complexes, which exhibit unique structural properties .

Technical Parameters

  • Temperature: Varies significantly; for instance, incubation at 60 ºC yields amorphous amylose while temperatures above 90 ºC produce semi-crystalline forms.
  • pH Control: Adjustments are made post-synthesis to promote crystallization and isolate amylose.
Molecular Structure Analysis

Amylose is characterized by its linear structure formed by α(1→4) glycosidic linkages between glucose units. This configuration allows it to adopt a helical conformation, which is crucial for its interactions with other molecules.

Relevant Data

  • Degree of Polymerization: Typically ranges from 200 to 6000 glucose units.
  • Molecular Weight: Varies based on synthesis method; enzymatically synthesized amylose often has a narrow molecular weight distribution due to controlled polymerization conditions .
Chemical Reactions Analysis

Amylose participates in various chemical reactions:

  1. Hydrolysis: Amylose can be hydrolyzed under acidic or enzymatic conditions, breaking down into shorter oligosaccharides or glucose.
  2. Complexation: It readily forms inclusion complexes with lipids and other compounds, influencing its solubility and digestibility.
  3. Glycosylation Reactions: Amylose can serve as a substrate for glycosylation reactions, where additional sugar units are attached via glycosidic bonds.

Technical Details

  • The reaction conditions (pH, temperature) significantly affect the rate and extent of these reactions, impacting the final product's properties.
Mechanism of Action

The mechanism of action for amylose primarily involves its role in energy storage and release within plant cells. During digestion, enzymes such as amylase hydrolyze amylose into maltose and glucose units, which can then be utilized by organisms for energy.

Relevant Data

  • Amylose's helical structure allows it to interact effectively with enzymes that break down polysaccharides, facilitating efficient energy release during metabolism.
Physical and Chemical Properties Analysis

Amylose exhibits several notable physical and chemical properties:

  • Solubility: Generally less soluble in cold water compared to amylopectin; solubility increases with heating.
  • Gel Formation: Capable of forming gels upon cooling after being heated in water.
  • Viscosity: Solutions exhibit unique viscosity characteristics influenced by concentration and temperature.

Relevant Data

  • Molecular Weight Range: Approximately 10^4 to 10^6 g/mol depending on synthesis conditions.
  • Crystallinity: Amylose can form both amorphous and crystalline structures based on processing conditions.
Applications

Amylose has diverse applications across various fields:

  1. Food Industry: Used as a thickening agent and stabilizer in food products due to its gelling properties.
  2. Pharmaceuticals: Employed as an excipient in drug formulations for controlled release.
  3. Biotechnology: Utilized in the development of biodegradable materials and as a substrate for enzyme activity studies.

Scientific Applications

  • Research into amylose has expanded into areas such as genetic engineering to enhance amylose content in crops, exploring its potential health benefits related to glycemic response and dietary fiber content .

Properties

CAS Number

9005-82-7

Product Name

AMYLOSE

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Synonyms

maltotriose

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O

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